Phosphorochloridothioic acid, dibutyl ester

Beschreibung

Eigenschaften

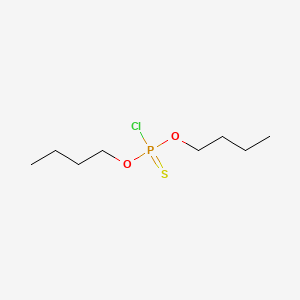

IUPAC Name |

dibutoxy-chloro-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClO2PS/c1-3-5-7-10-12(9,13)11-8-6-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNUVUVGKIVWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=S)(OCCCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClO2PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214122 | |

| Record name | Phosphorochloridothioic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64047-39-8, 2524-07-4 | |

| Record name | Phosphorochloridothioic acid, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC407796 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorochloridothioic acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBUTYL CHLOROTHIOPHOSPHATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

One-Step Thiophosphorylation-Chlorination

The one-step method involves simultaneous reaction of phosphorus pentasulfide (P₂S₅), butanol, and chlorine gas in a solvent-free or hydrocarbon-diluted system. This exothermic process proceeds via the general reaction:

Temperatures are maintained at 40–60°C to moderate reaction kinetics, with yields reaching 70–80%. A critical drawback is the coproduction of elemental sulfur (S₈) and sulfur monochloride (S₂Cl₂), which complicate purification. For example, residual S₂Cl₂ decomposes above 85°C, releasing corrosive Cl₂ and forming colloidal sulfur that clogs distillation apparatus.

Two-Step Synthesis via Dithiophosphoric Acid Intermediate

The two-step approach isolates O,O-dibutyl dithiophosphoric acid (DBDTPA) before chlorination:

Step 1: Thiophosphorylation

Reaction conditions: 50–70°C for 4–6 hours under nitrogen, yielding 85–90% DBDTPA. Excess butanol (molar ratio 4.2:1 P₂S₅:C₄H₉OH) ensures complete conversion, while H₂S off-gas is scrubbed to prevent toxicity.

Step 2: Chlorination

Chlorination at 0–10°C minimizes sulfur monochloride (SCl₂) formation, though 5–10 wt% S₈ persists post-reaction. Post-chlorination treatments, such as hydrogen sulfide (H₂S) quenching, convert SCl₂ to S₈ via:

This reduces sulfur content to <2% but necessitates additional filtration steps.

Sulfur By-Product Management Strategies

Thermal Stabilization and Precipitation

Heating the chlorinated mixture to 85–110°C stabilizes sulfur into a crystalline form (α-S₈), which precipitates upon cooling to 25°C. This method, described in U.S. Patent 3,856,898, achieves 90–95% sulfur removal via centrifugation or decantation. However, prolonged heating risks decomposing the target ester, limiting its applicability to thermally stable systems.

Aromatic Hydrocarbon-Assisted Distillation

U.S. Patent 4,159,289 introduces a breakthrough distillation technique using aromatic hydrocarbons (e.g., toluene, xylene) at 0.1:1–1:1 (w/w) ratios relative to the ester. The hydrocarbons solubilize residual sulfur during vacuum distillation (50–100 mmHg, 120–150°C), enabling continuous operation without column fouling. Post-distillation, sulfur crystallizes from the hydrocarbon phase upon cooling, achieving 99% purity in the ester.

Comparative Analysis of Synthetic Methods

| Parameter | One-Step Synthesis | Two-Step Synthesis |

|---|---|---|

| Yield | 70–80% | 85–90% |

| Sulfur Content | 5–10% | 1–2% |

| Reaction Time | 2–4 hours | 6–8 hours |

| Capital Cost | Low (single reactor) | High (multiple units) |

| Suitability | Batch production | Continuous production |

The two-step method’s higher yield and purity justify its prevalence in industrial settings, despite greater infrastructure requirements.

Industrial Applications and Regulatory Considerations

Dibutyl phosphorochloridothioate’s role in parathion manufacturing necessitates adherence to stringent regulatory standards. For instance, the Canadian Environmental Protection Act lists it under Schedule 1, mandating rigorous impurity profiling (e.g., S₈ <1%, residual Cl₂ <0.1%). Modern facilities integrate automated H₂S scrubbers and closed-loop distillation to meet these criteria while minimizing occupational exposure .

Analyse Chemischer Reaktionen

Arten von Reaktionen

O,O-Dibutyl phosphorochloridothioat durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Der Ester kann unter sauren oder basischen Bedingungen hydrolysiert werden, um Phosphorochloridothioigsäure und Butanol zu ergeben.

Substitution: Das Chloratom in der Verbindung kann durch andere Nukleophile substituiert werden, was zur Bildung verschiedener Derivate führt.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, obwohl diese im Vergleich zu Hydrolyse und Substitution weniger verbreitet sind.

Häufige Reagenzien und Bedingungen

Hydrolyse: Umfasst typischerweise die Verwendung von Wasser und einer starken Säure oder Base als Katalysator.

Substitution: Häufige Reagenzien sind Nukleophile wie Amine, Alkohole und Thiole.

Oxidation und Reduktion: Reagenzien wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion.

Wichtigste gebildete Produkte

Hydrolyse: Phosphorochloridothioigsäure und Butanol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Oxidation und Reduktion: Oxidierte oder reduzierte Formen der Verbindung, abhängig von den spezifischen Reaktionsbedingungen.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of other organophosphorus compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new materials and chemicals.

Biology

- Enzyme Inhibition Studies : Research has explored its effects on biological systems, particularly its potential to inhibit specific enzymes. Such interactions can provide insights into metabolic pathways and cellular functions.

Medicine

- Drug Development : The compound is being investigated for its potential roles in drug development. Its biochemical properties may be leveraged for therapeutic applications, particularly in pharmacological studies targeting specific diseases .

Pesticide Production

- Phosphorochloridothioic acid, dibutyl ester is utilized in the formulation of pesticides. Its chemical properties make it effective in targeting pests while being manageable within agricultural practices .

Plasticizers

- The compound is also used as a plasticizer in various industrial applications. It enhances the flexibility and durability of plastics, making it valuable in manufacturing processes .

Case Study 1: Enzyme Inhibition

A study investigating the interaction of this compound with α-glucosidase revealed its potential as a competitive inhibitor. This property could be harnessed for developing treatments for diabetes by regulating glucose metabolism .

Case Study 2: Pesticide Efficacy

Research conducted on the efficacy of dibutyl esters in pesticide formulations demonstrated that phosphorochloridothioic acid derivatives significantly improved pest control effectiveness while minimizing environmental impact compared to traditional pesticides .

Wirkmechanismus

Der Wirkungsmechanismus von O,O-Dibutyl phosphorochloridothioat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen, indem sie kovalente Bindungen mit Resten im aktiven Zentrum bildet. Diese Hemmung kann sich auf Stoffwechselwege und Zellfunktionen auswirken. Die genauen molekularen Zielstrukturen und beteiligten Wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Structure : The phosphorus atom is bonded to two butyloxy groups, one sulfur atom, and one chlorine atom.

- Reactivity : The chlorine atom is highly electrophilic, making the compound reactive toward nucleophiles (e.g., alcohols, amines).

- Toxicity: Like most organophosphorus chlorides, it is likely corrosive and toxic, requiring careful handling .

Structural and Functional Analogues

The following table compares phosphorochloridothioic acid, dibutyl ester with structurally related organophosphorus compounds:

Key Observations:

- Alkyl Chain Impact : Increasing alkyl chain length (methyl → ethyl → butyl) correlates with reduced reactivity due to steric effects but improves lipid solubility, affecting bioavailability in biological systems .

- Sulfur vs. Oxygen : Sulfur-containing derivatives (e.g., thiophosphates) exhibit greater hydrolytic stability compared to oxygen analogues (e.g., phosphates) .

- Chlorine Reactivity: The presence of chlorine in phosphorochloridothioic acid esters enables facile substitution reactions, critical for synthesizing organophosphate insecticides .

Biologische Aktivität

Phosphorochloridothioic acid, dibutyl ester (also known as dibutyl phosphorochloridothioate) is a chemical compound with potential applications in various biological and industrial fields. This article explores its biological activity, focusing on its mechanisms of action, effects on biological systems, and relevant research findings.

- Chemical Formula: C₈H₁₈ClO₂PS

- Molecular Weight: 238.75 g/mol

- CAS Number: 105-66-4

The structure of dibutyl phosphorochloridothioate includes a phosphorus atom bonded to two butyl groups, a chlorine atom, and a thioate group. This unique configuration contributes to its reactivity and biological interactions.

Dibutyl phosphorochloridothioate exhibits biological activity primarily through its interaction with enzymes and cellular pathways. It is known to act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition of AChE leads to increased levels of acetylcholine, resulting in overstimulation of cholinergic receptors.

Key Mechanisms:

-

Enzyme Inhibition:

- Inhibits AChE, leading to prolonged acetylcholine action at synapses.

- Potentially affects other enzymes involved in metabolic pathways.

-

Cellular Signaling Disruption:

- Alters calcium ion flux in neurons, impacting neurotransmission.

- May induce oxidative stress through reactive oxygen species (ROS) generation.

Biological Effects

The biological effects of dibutyl phosphorochloridothioate have been studied in various models, including mammalian cell lines and animal studies. Key findings include:

-

Neurotoxicity:

- Studies indicate that exposure can lead to neurotoxic effects characterized by symptoms such as muscle twitching, respiratory distress, and convulsions in laboratory animals.

- Reproductive Toxicity:

- Mutagenicity:

Case Studies

- Acute Toxicity Study:

- Reproductive Study:

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of dibutyl phosphorochloridothioate:

Q & A

Q. What are the recommended synthetic routes for preparing phosphorochloridothioic acid, dibutyl ester, and what methodological considerations are critical for yield optimization?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting dibutyl phosphorothioate with phosphoryl chloride (POCl₃) in anhydrous conditions, using a tertiary amine (e.g., triethylamine) as an HCl acceptor to drive the reaction . Key considerations include:

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .

- Handling : Use anhydrous solvents and moisture-free gloveboxes. Avoid exposure to bases or nucleophiles during experimental workflows .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The compound’s reactivity stems from the electrophilic phosphorus center and the leaving group (Cl⁻). In reactions with amines or alcohols, the nucleophile attacks phosphorus, displacing chloride. Kinetic studies suggest a two-step mechanism: (1) rapid pre-equilibrium formation of a pentacoordinate intermediate, followed by (2) rate-determining chloride elimination . Advanced characterization (e.g., ³¹P NMR kinetics) can monitor intermediate formation .

Q. How do solvent polarity and temperature influence the hydrolysis rate of this compound, and how can these factors be controlled experimentally?

Q. What strategies are effective for resolving contradictions in reported reactivity data (e.g., divergent reaction outcomes with similar nucleophiles)?

- Systematic solvent screening : Test reactivity in solvents of varying polarity (e.g., THF vs. DMF) to identify solvation effects.

- Steric/electronic analysis : Use computational tools (DFT) to model nucleophile-P interactions and predict regioselectivity .

- Control experiments : Compare results under strictly anhydrous vs. ambient conditions to assess moisture interference .

Q. How can researchers identify and quantify degradation products of this compound under oxidative or hydrolytic conditions?

Q. What safety protocols are essential for handling this compound in compliance with regulatory standards?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for all procedures .

- Waste disposal : Neutralize residues with 10% sodium bicarbonate before disposal in designated hazardous waste containers .

- Exposure response : Immediate rinsing with water for skin/eye contact and medical evaluation for inhalation .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .

- Validation : Cross-reference computational results with experimental spectroscopic data (e.g., NMR chemical shifts) .

Methodological Troubleshooting

Q. How can researchers address inconsistent assay results when quantifying this compound in complex matrices?

Q. What steps are critical for scaling up reactions involving this compound without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.